4-Iodo-1-tritylimidazole

Biomimetic ligand synthesis Metal-halogen exchange Organometallic intermediates

Unlike unprotected 4-iodoimidazole, this trityl-protected scaffold ensures exclusive C4 regioselectivity by preventing competing N-metalation and side reactions during metal-halogen exchange. The bulky trityl group directs functionalization solely to C4, enabling efficient Mg‑I or Li‑I exchange for installation of diverse electrophiles (53–97% yields). Withstands n‑BuLi at –79°C yet cleaves quantitatively under mild acid (TFA/TIS or dilute HCl). Essential for constructing polyimidazolyl ligands for metalloenzyme active-site models (40–79% yields). Superior solubility in CHCl₃, DMSO, EtOAc ensures homogeneous reaction conditions. Procure with validated purity ≥98% HPLC.

Molecular Formula C22H17IN2
Molecular Weight 436.3 g/mol
CAS No. 96797-15-8
Cat. No. B030481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-tritylimidazole
CAS96797-15-8
Synonyms4-Iodo-1-(triphenylmethyl)-1H-imidazole;  1-(Triphenylmethyl)-4-iodoimidazole;  1-Trityl-4-iodoimidazole;  4-Iodo-1-trityl-1H-imidazole; 
Molecular FormulaC22H17IN2
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)I
InChIInChI=1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
InChIKeyDXJZJYPLPZEYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1-tritylimidazole (CAS 96797-15-8): A Protected Imidazole Building Block for Regioselective C4 Functionalization


4-Iodo-1-tritylimidazole (CAS 96797-15-8), also known as 4-iodo-1-(triphenylmethyl)-1H-imidazole, is a heterocyclic organic compound belonging to the N-protected imidazole class [1]. It features a trityl (triphenylmethyl) protecting group at the N1 position and an iodine substituent at the C4 position of the imidazole ring [1]. The compound is a white to off-white crystalline solid with a molecular formula of C₂₂H₁₇IN₂ and a molecular weight of 436.30 g/mol, typically supplied at ≥98% purity by HPLC [2]. The trityl group provides steric protection and stability under basic and neutral conditions while remaining cleavable under mild acidic conditions, enabling orthogonal protection strategies in multi-step syntheses [3]. This protected scaffold serves as a key intermediate for regioselective C4 functionalization via metal-halogen exchange and cross-coupling reactions [4].

Why 4-Iodo-1-tritylimidazole Cannot Be Replaced by Unprotected 4-Iodoimidazole or Alternative N-Protected Analogs


Generic substitution of 4-iodo-1-tritylimidazole with unprotected 4-iodoimidazole (CAS 71759-89-2) or alternative N-protected derivatives introduces critical risks to synthetic outcomes. Unprotected 4-iodoimidazole possesses an acidic N-H proton (pKa ~11-12) that participates in undesired side reactions during organometallic transformations, competes for metalation at nitrogen, and compromises regioselectivity in cross-coupling steps . Alternative protecting groups—such as SEM, Boc, or sulfamoyl—each impose distinct steric and electronic constraints that alter C2 versus C4 lithiation selectivity, metal-halogen exchange efficiency, and downstream deprotection compatibility [1]. The trityl group specifically provides bulky steric shielding that directs functionalization exclusively to the C4 position while maintaining sufficient electronic activation of the C-I bond for efficient magnesium-iodine or lithium-iodine exchange [2]. Furthermore, the trityl moiety enhances solubility in common organic solvents (chloroform, DMSO, ethyl acetate) compared to unprotected analogs, facilitating homogeneous reaction conditions . Procurement of alternatives without equivalent validation in the intended reaction manifold risks reduced yields, impurity profiles arising from competitive N-functionalization, and incompatibility with orthogonal deprotection sequences.

Quantitative Differentiation of 4-Iodo-1-tritylimidazole: Metal-Halogen Exchange Efficiency and Synthetic Yields Compared to Alternatives


Magnesium-Iodine Exchange Selectivity and Poly-Imidazolyl Carbinol Synthesis Yields

4-Iodo-1-tritylimidazole undergoes selective magnesium-iodine exchange with Grignard reagents (EtMgBr) to generate the 4-magnesioimidazole derivative without competing N-metalation or C2 functionalization. This intermediate reacts with esters to yield poly-4-imidazolyl carbinol compounds in 40-79% isolated yields across a range of bi-, tri-, and pentadentate ligand scaffolds [1]. In contrast, unprotected 4-iodoimidazole under identical conditions suffers from competitive N-deprotonation and reduced regioselectivity, resulting in complex product mixtures and lower effective yields of the desired C4-functionalized products .

Biomimetic ligand synthesis Metal-halogen exchange Organometallic intermediates

N-Protected 4-Iodoimidazole Metal-Halogen Exchange Yields Across Electrophilic Quench Scope

Systematic evaluation of N-protected 4-iodoimidazoles (including the trityl-protected variant) demonstrates that metal-halogen exchange with EtMgBr in CH₂Cl₂ generates imidazol-4-yl anions that react with diverse electrophiles to yield 4-substituted imidazoles in 53-97% isolated yields . This broad yield range reflects the scope of electrophiles tested (alkyl halides, aldehydes, ketones, chloroformates). For comparison, N-unprotected 4-iodoimidazole under Suzuki-Miyaura cross-coupling conditions with boronic acids under microwave irradiation yields 4(5)-arylated imidazoles in yields ranging from modest to excellent, but with documented variability due to competing N-arylation and pH-dependent tautomerization at the free N-H [1].

Imidazole C4 functionalization Organometallic synthesis Electrophilic trapping

Lithium-Iodine Exchange for Imidazole-4-carboxaldehyde Synthesis

Reaction of 4-iodo-1-tritylimidazole with n-butyllithium at -79°C, followed by rapid quenching with DMF, provides good yields of 1-tritylimidazole-4(5)-carboxaldehyde, confirming the intermediacy of 4-lithio-1-tritylimidazole as a stable organolithium species [1]. This transformation demonstrates that the trityl protecting group withstands strongly basic organolithium conditions without N-detritylation or ring degradation. In contrast, SEM-protected 4-iodoimidazole undergoes partial N-deprotection under n-BuLi conditions due to β-elimination pathways, while Boc-protected analogs are incompatible with strong bases [2].

Formylation Lithium-halogen exchange Aldehyde synthesis

Validated Application Scenarios for 4-Iodo-1-tritylimidazole in Pharmaceutical and Biomimetic Research


Synthesis of Poly-Imidazolyl Multidentate Ligands for Bioinorganic Model Complexes

4-Iodo-1-tritylimidazole is the preferred starting material for constructing bi-, tri-, and pentadentate ligands bearing multiple 4-substituted imidazole donor groups. As demonstrated by Collman et al., magnesium-iodine exchange followed by reaction with poly-esters yields poly-4-imidazolyl carbinol scaffolds in 40-79% yields [1]. These ligands are essential for synthesizing active-site models of metalloenzymes such as cytochrome c oxidase, where precise control of imidazole coordination geometry is required. The trityl protection enables sequential deprotection and metal coordination without ligand scrambling [1].

C4-Selective Functionalization via Organometallic Intermediates for Drug Candidate Diversification

This compound enables regioselective installation of diverse electrophiles at the imidazole C4 position via metal-halogen exchange with Grignard or organolithium reagents. The resulting imidazol-4-yl anions react with alkyl halides, aldehydes, ketones, chloroformates, and trialkyltin/Zn chlorides to generate 4-substituted imidazoles in 53-97% yields . This versatility supports medicinal chemistry programs requiring systematic C4 SAR exploration of imidazole-containing pharmacophores. The protocol is documented in the synthesis of RWJ-52353, a tertiary alcohol derived from reaction with 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one [2].

Orthogonal Protection Strategies Requiring Acid-Labile N-Protection in Multi-Step Sequences

The trityl group provides robust protection under basic, nucleophilic, and organometallic conditions while remaining quantitatively cleavable under mild acidic conditions (TFA with triisopropylsilane, or dilute HCl). This orthogonal stability profile is essential for synthetic sequences that alternate between basic coupling steps, organometallic functionalizations, and final acidic global deprotection [3]. Unlike SEM groups (which require fluoride for cleavage) or Boc groups (which are base-labile), the trityl group uniquely withstands n-BuLi at -79°C while remaining acid-cleavable, enabling lithium-halogen exchange at C4 without compromising the N-protecting group [4].

Cross-Coupling Precursor for C4-Arylated Imidazole Synthesis

As a protected 4-iodoimidazole, this compound serves as a competent electrophilic partner in Suzuki-Miyaura and Sonogashira cross-coupling reactions for installing aryl and alkynyl substituents at the C4 position . The trityl group enhances solubility in organic solvents (chloroform, DMSO, ethyl acetate) compared to unprotected 4-iodoimidazole, facilitating homogeneous coupling conditions and eliminating N-arylation side products that plague reactions of unprotected substrates . Post-coupling, the trityl group is readily removed under acidic conditions to unmask the free N-H for subsequent functionalization or biological evaluation.

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